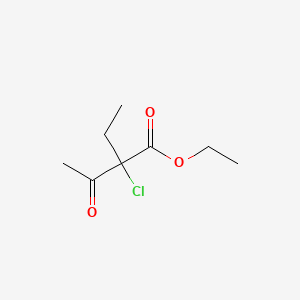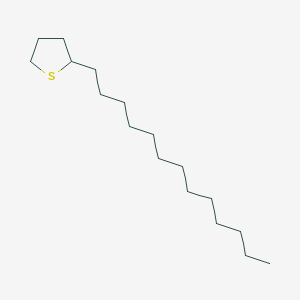![molecular formula C38H20Cl2F24N6O8 B14288904 N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate CAS No. 137993-01-2](/img/structure/B14288904.png)
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is a complex organic compound characterized by multiple trifluoromethyl groups and iminium ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylated aniline derivatives, followed by their coupling with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The final step involves the formation of the iminium ions and the addition of perchlorate ions to stabilize the structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iminium ions facilitate binding to specific molecular targets, leading to the modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Utilized in the synthesis of low band gap polymers.
Uniqueness
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is unique due to its multiple trifluoromethyl groups and iminium ions, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Número CAS |
137993-01-2 |
|---|---|
Fórmula molecular |
C38H20Cl2F24N6O8 |
Peso molecular |
1215.5 g/mol |
Nombre IUPAC |
[2-[4-[bis(trifluoromethyl)amino]-N-[4-[bis(trifluoromethyl)amino]phenyl]anilino]phenyl]-[4-[bis(trifluoromethyl)amino]phenyl]-[4-[bis(trifluoromethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]azanium;diperchlorate |
InChI |
InChI=1S/C38H20F24N6.2ClHO4/c39-31(40,41)65(32(42,43)44)25-13-5-21(6-14-25)63(22-7-15-26(16-8-22)66(33(45,46)47)34(48,49)50)29-3-1-2-4-30(29)64(23-9-17-27(18-10-23)67(35(51,52)53)36(54,55)56)24-11-19-28(20-12-24)68(37(57,58)59)38(60,61)62;2*2-1(3,4)5/h1-20H;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
OUMBTVJQTQPEEH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)N(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)N(C(F)(F)F)C(F)(F)F)[N+](=C4C=CC(=[N+](C(F)(F)F)C(F)(F)F)C=C4)C5=CC=C(C=C5)N(C(F)(F)F)C(F)(F)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



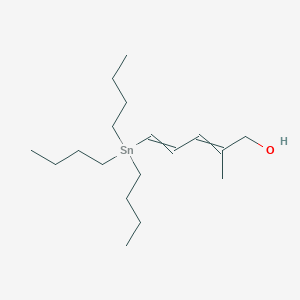

![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)


![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
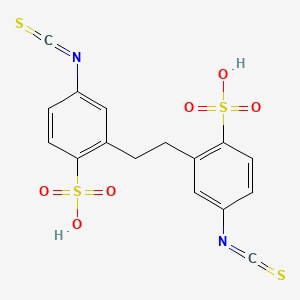
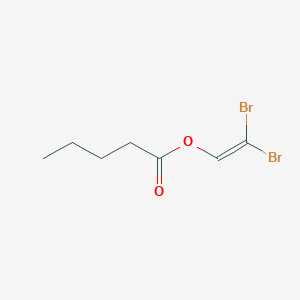
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)

